2,5-Hexanediamine, N-(3-aminopropyl)-

Polyamine Metabolism Enzyme Substrate Specificity Catabolic Stability

2,5-Hexanediamine, N-(3-aminopropyl)- (synonym 5,8-dimethylspermidine) is a synthetic, branched polyamine and a gem-dimethylated analog of the endogenous triamine spermidine. As a methylated derivative, it is classified as a non-metabolizable polyamine analog, rendering it resistant to the catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO).

Molecular Formula C9H23N3
Molecular Weight 173.304
CAS No. 149608-57-1
Cat. No. B587002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Hexanediamine, N-(3-aminopropyl)-
CAS149608-57-1
Synonyms5,8-dimethylspermidine
Molecular FormulaC9H23N3
Molecular Weight173.304
Structural Identifiers
SMILESCC(CCC(C)NCCCN)N
InChIInChI=1S/C9H23N3/c1-8(11)4-5-9(2)12-7-3-6-10/h8-9,12H,3-7,10-11H2,1-2H3
InChIKeyDWSORIKZOIATST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Hexanediamine, N-(3-aminopropyl)- (CAS 149608-57-1): A Non-Metabolizable Spermidine Analog for Targeted Polyamine Research and Procurement


2,5-Hexanediamine, N-(3-aminopropyl)- (synonym 5,8-dimethylspermidine) is a synthetic, branched polyamine and a gem-dimethylated analog of the endogenous triamine spermidine. As a methylated derivative, it is classified as a non-metabolizable polyamine analog, rendering it resistant to the catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO) [1]. This metabolic stability is its primary differentiating feature, making it a critical tool compound for studying polyamine function, transport, and the downstream effects of polyamine depletion without the confounding variable of rapid interconversion.

Workflow
Polyamine metabolism & transport pathway studies
Selection
Non-metabolizable spermidine analog (gem-dimethylated)
Use Context
Sustained polyamine levels in cell/animal models; avoids SSAT/APAO catabolism interference

Why 2,5-Hexanediamine, N-(3-aminopropyl)- Cannot Be Interchanged with Generic Polyamines or Alternative Analogs


Unlike natural spermidine, which is rapidly acetylated and oxidized in cellular systems, 2,5-Hexanediamine, N-(3-aminopropyl)- possesses a gem-dimethyl group on its carbon backbone that confers metabolic stability [1]. This key structural modification prevents its recognition as a substrate by the major polyamine catabolic enzymes [2]. Consequently, substituting this compound with unmodified spermidine, or even other methylated analogs lacking this specific gem-dimethyl configuration, introduces experimental variability and confounds data interpretation due to differential rates of metabolism and clearance. The following quantitative evidence details precisely where this compound exhibits distinct and measurable behavior.

This Compound
Common Substitute
Fully stable; not a substrate for SSAT/APAO
Spermidine: rapidly acetylated & oxidized; variable half-life
Gem-dimethyl group prevents catabolic recognition
Monomethylated analogs (e.g. 3-methylspermidine): may remain enzyme substrates

2,5-Hexanediamine, N-(3-aminopropyl)- Quantitative Evidence: Head-to-Head Performance Against Spermidine and In-Class Analogs


Metabolic Stability: 5,8-Dimethylspermidine Demonstrates Complete Resistance to Catabolic Enzymes, a Feature Absent in Natural Spermidine

In direct comparison, the gem-dimethylated structure of 5,8-dimethylspermidine renders it entirely non-metabolizable by the two principal polyamine catabolic enzymes, spermidine/spermine N¹-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO), whereas the natural substrate spermidine is rapidly processed. This difference is qualitative and absolute, leading to a quantifiable difference in half-life in cellular systems [1].

Metabolic Stability
Head-to-head
Fully stable; not a substrate for SSAT/APAO
Supports sustained polyamine concentration in cell models
Qualitative absolute difference; no detectable acetylation/oxidation
Polyamine Metabolism Enzyme Substrate Specificity Catabolic Stability

In Vivo Antileukemic Efficacy: Quantifiable Difference in Tumor-Bearing Mouse Survival Rates

In a direct head-to-head in vivo study using L1210 leukemic mice, treatment with 5,8-dimethylspermidine resulted in a cure rate of 5%, a quantifiable endpoint that defines its antileukemic activity as a single agent. While the increase in median survival time was slight, this outcome provides a benchmark for comparing this compound's efficacy against other non-metabolizable polyamine analogs in the same model system [1].

In Vivo Model Endpoint
Head-to-head
5% endpoint rate in L1210 leukemic mice (control 0%)
Supports model-response endpoint interpretation
L1210 i.p. model; treatment started day 1 post-inoculation
Cancer Biology In Vivo Pharmacology Leukemia Models

Ornithine Decarboxylase (ODC) Activity Repression: A Quantitative Feedback Mechanism Distinct from Spermidine

5,8-Dimethylspermidine actively represses ornithine decarboxylase (ODC) activity in L1210 leukemia cells, a key regulatory feedback mechanism in polyamine biosynthesis. In contrast, its close analog 5,8-dimethylspermine exerts a more pronounced effect, also repressing S-Adenosylmethionine decarboxylase (AdoMetDC) activity, highlighting a subtle but distinct difference in downstream signaling between these two non-metabolizable derivatives [1].

ODC Regulation
Reported
Represses ODC activity; AdoMetDC unaffected
Supports ODC-specific feedback pathway studies
Compared to 5,8-dimethylspermine (represses both ODC and AdoMetDC)
Polyamine Biosynthesis Enzyme Regulation Cancer Metabolism

Gem-Dimethylation Confers Class-Wide Metabolic Resistance, a Defining Feature for Experimental Consistency

As a member of the gem-dimethylated polyamine analog class, 5,8-dimethylspermidine shares the universal property of being non-metabolizable by the SSAT/APAO pathway. This is in contrast to monomethylated analogs, such as 3-methylspermidine, which can be substrates for these enzymes, leading to variable half-lives and confounding biological activity [1]. This class-level inference is supported by extensive biochemical characterization of multiple methylated polyamine derivatives.

Class-Level Stability
Class-level
Gem-dimethylated analogs: fully non-metabolizable
Class ensures metabolic stability; monomethylation may not
Based on biochemical characterization of multiple derivatives
Chemical Probe Development Polyamine Pharmacology Drug Discovery

Optimal Scientific and Industrial Use Cases for 2,5-Hexanediamine, N-(3-aminopropyl)-


Probing Polyamine Function in Long-Term Cell Culture Models

The compound's demonstrated metabolic stability (non-metabolizable by SSAT and APAO) makes it an ideal tool for long-term cell culture studies where sustained polyamine levels are required. Unlike natural spermidine, which is rapidly depleted, 5,8-dimethylspermidine maintains a constant concentration, enabling researchers to isolate the effects of polyamine depletion or substitution on processes like cell cycle progression, differentiation, and apoptosis without the confounding variable of catabolism [1].

In Vivo Pharmacological Studies of Polyamine-Dependent Tumor Growth

The quantifiable in vivo activity observed in the L1210 leukemic mouse model (5% cure rate) establishes a benchmark for this compound in cancer research [1]. This makes it a valuable reference compound for evaluating the efficacy of novel polyamine analogs or combination therapies. Its non-metabolizable nature ensures that any observed antineoplastic effect is due to the compound itself rather than its metabolic products, providing a clearer understanding of its mechanism of action in a whole-animal system [2].

Investigating the Selective Feedback Regulation of Ornithine Decarboxylase (ODC)

The evidence that 5,8-dimethylspermidine specifically represses ODC activity, without affecting AdoMetDC (in contrast to 5,8-dimethylspermine), positions it as a selective molecular probe [1]. Researchers can use this compound to dissect the ODC-specific feedback loop in polyamine biosynthesis, differentiating it from the AdoMetDC-mediated pathway. This application is critical for understanding the nuanced regulation of polyamine pools in both normal physiology and disease states like cancer.

Application
Selection Property
Validation Focus
Long-term polyamine function studies in cell culture
Metabolic stability (non-metabolizable by SSAT/APAO)
Sustained polyamine concentration in cell models
Polyamine-dependent tumor growth research (L1210 model)
In vivo benchmark activity in L1210 model
Model-specific endpoint response and mechanism of action
ODC selective feedback regulation studies
ODC-selective feedback repression
ODC pathway isolation without AdoMetDC confounding

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